![molecular formula C15H16ClN3OS B509453 {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine CAS No. 690960-62-4](/img/structure/B509453.png)
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Tyrosinase Inhibition
This compound has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Overproduction of melanin can lead to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl moiety in this compound has shown to enhance inhibitory activity, making it a candidate for pharmaceutical and cosmetic applications .
Antimicrobial Activity
Thiazole derivatives, which are structurally related to the compound , have demonstrated diverse biological activities, including antimicrobial properties. This suggests that {3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine could be explored for its efficacy against bacterial infections .
Antitumor and Cytotoxic Activity
Research indicates that thiazole derivatives can exhibit antitumor and cytotoxic activities. This compound, with its thiazole ring, may have potential applications in cancer research, particularly in the synthesis of new drug molecules that target tumor cell lines .
Glycogen Synthase Kinase-3 (GSK-3) Inhibition
The compound has been shown to inhibit GSK-3, an enzyme involved in numerous cellular processes such as cell differentiation, proliferation, and apoptosis. This inhibition suggests potential applications in the study of diseases where GSK-3 is implicated, including Alzheimer’s disease.
Neuroprotective Applications
Given the compound’s potential GSK-3 inhibitory activity, it may also have neuroprotective applications. GSK-3 has been associated with neurodegenerative diseases, and inhibitors of this enzyme could contribute to the development of treatments for conditions like Alzheimer’s and Parkinson’s diseases.
Cosmetic Industry Applications
As a tyrosinase inhibitor, this compound could be used in the cosmetic industry to develop products that regulate melanin production, potentially leading to treatments for hyperpigmentation and age spots .
作用機序
特性
IUPAC Name |
[4-(4-amino-2-chlorophenyl)piperazin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-12-10-11(17)3-4-13(12)18-5-7-19(8-6-18)15(20)14-2-1-9-21-14/h1-4,9-10H,5-8,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSGONYNVPTQMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)N)Cl)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-Chloro-4-[4-(2-thienylcarbonyl)piperazin-1-yl]phenyl}amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

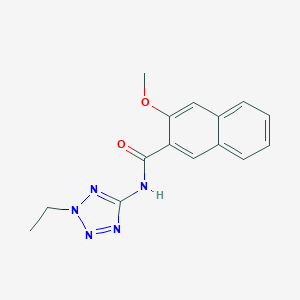
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}phenyl)-2-furamide](/img/structure/B509403.png)
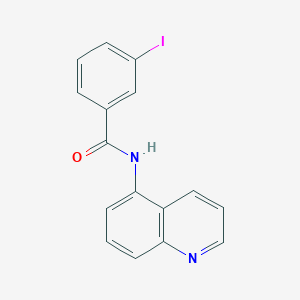
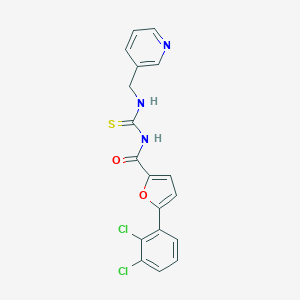
![{3-Chloro-4-[4-(2-furoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509454.png)
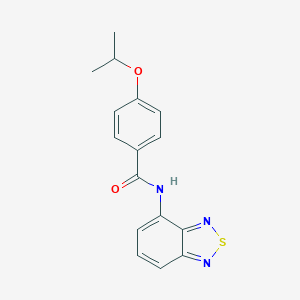
![6-(Biphenyl-4-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B509462.png)
![Methyl 3-[(2-bromobenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509467.png)
![Methyl 3-[(4-methoxybenzoyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509469.png)
![Methyl 3-[(2-methoxyphenyl)carbonylamino]-4-(4-methylpiperazinyl)benzoate](/img/structure/B509470.png)
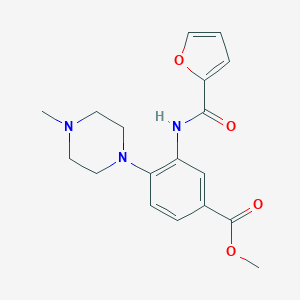
![Methyl 3-[(4-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509475.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B509477.png)
![Methyl 3-[[2-(4-chlorophenyl)acetyl]amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B509479.png)